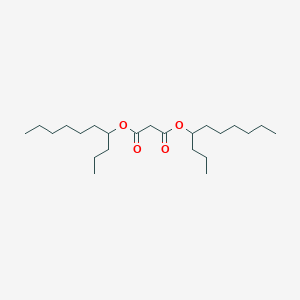
Didecan-4-yl propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecan-4-yl propanedioate is a chemical compound with the molecular formula C23H44O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecan-4-yl propanedioate typically involves esterification reactions. One common method is the reaction between propanedioic acid and didecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Didecan-4-yl propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Didecan-4-yl propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Mechanism of Action
The mechanism of action of didecan-4-yl propanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate: Similar in structure but with ethyl groups instead of didecyl groups.
Dimethyl propanedioate: Contains methyl groups instead of didecyl groups.
Diisononyl phthalate: Another plasticizer with different structural features.
Uniqueness
Didecan-4-yl propanedioate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
112518-34-0 |
|---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
didecan-4-yl propanedioate |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-17-20(15-7-3)26-22(24)19-23(25)27-21(16-8-4)18-14-12-10-6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
YVWSZVFNWLQIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)OC(=O)CC(=O)OC(CCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















